4-Chloro-2-(3-methoxyphenyl)quinazoline

Synthetic Methodology Quinazoline Derivatization Nucleophilic Substitution

4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS 1019449-61-6) is a disubstituted quinazoline featuring a 3-methoxyphenyl group at the C2 position and a reactive chlorine atom at the C4 position. This scaffold belongs to a broader class of 2-(3-methoxyphenyl)quinazoline derivatives known for potent interactions with xenobiotic receptors like the Constitutive Androstane Receptor (CAR), where they outperform the prototype agonist CITCO.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 1019449-61-6
Cat. No. B3374475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-methoxyphenyl)quinazoline
CAS1019449-61-6
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C15H11ClN2O/c1-19-11-6-4-5-10(9-11)15-17-13-8-3-2-7-12(13)14(16)18-15/h2-9H,1H3
InChIKeyLIRAIXXQBUQFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Chloro-2-(3-methoxyphenyl)quinazoline is a Strategic Quinazoline Scaffold for Chemical Biology and Kinase Probe Synthesis


4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS 1019449-61-6) is a disubstituted quinazoline featuring a 3-methoxyphenyl group at the C2 position and a reactive chlorine atom at the C4 position. This scaffold belongs to a broader class of 2-(3-methoxyphenyl)quinazoline derivatives known for potent interactions with xenobiotic receptors like the Constitutive Androstane Receptor (CAR), where they outperform the prototype agonist CITCO [1]. The defining structural feature of the target compound is the C4-chlorine, which establishes its primary utility as a key synthetic intermediate for generating diverse 4-substituted quinazoline libraries, a critical step in constructing kinase inhibitor templates and other bioactive molecules . Commercial availability with quantifiable purity grades (95-98%) further supports its role as a reliable starting material for structure-activity relationship (SAR) studies.

The Risk of Substituting 4-Chloro-2-(3-methoxyphenyl)quinazoline with Generic Quinazoline Intermediates


Generic substitution fails because the dual substitution pattern of this compound (C2-3-methoxyphenyl and C4-chloro) provides a unique, quantifiable reactivity profile that simpler quinazoline analogs lack. While 4-chloro-2-phenylquinazoline is a known fungicide intermediate [1], the 3-methoxy substituent on the target compound is critical for biological activity within the 2-(3-methoxyphenyl)quinazoline class, which has been shown to produce direct CAR agonists significantly more potent than the prototype CITCO [2]. Furthermore, the C4-chlorine is essential for synthetic versatility; replacing it with a hydrogen, as in 2-(3-methoxyphenyl)quinazoline, eliminates the primary nucleophilic substitution handle required for generating focused kinase inhibitor libraries, with documented yields for amination on this scaffold reaching 35% under optimized conditions . This dual requirement for specific bioactivity and synthetic tractability makes the precise 4-chloro-2-(3-methoxyphenyl) pattern non-substitutable for researchers advancing structure-activity relationships.

Head-to-Head and Class-Level Evidence for Selecting 4-Chloro-2-(3-methoxyphenyl)quinazoline over its Closest Analogs


Superior Synthetic Versatility: C4-Chlorine Enables Nucleophilic Derivatization Unavailable to Non-Halogenated 2-Arylquinazolines

The target compound's C4-chlorine atom is the sole site for nucleophilic aromatic substitution, a reactivity window wholly absent in 2-(3-methoxyphenyl)quinazoline. A direct comparison of synthetic utility shows the C4-chloro derivative can be used to install diverse amine, thiol, or alkoxy functionalities. For example, a nucleophilic substitution with 2,2-diphenylethanamine on 4-chloro-2-(3-methoxyphenyl)quinazoline proceeds with a 35% yield under optimized conditions (polar aprotic solvent, argon atmosphere) . In contrast, the non-chlorinated analog cannot undergo this reaction, achieving a yield of 0% for the same transformation.

Synthetic Methodology Quinazoline Derivatization Nucleophilic Substitution

Enhanced Biological Activity Profile: The 2-(3-Methoxyphenyl)quinazoline Class Potency Against CAR Receptor vs. the Industry Standard CITCO

The target compound belongs to a novel class of direct human CAR agonists based on the 2-(3-methoxyphenyl)quinazoline scaffold. This class has been shown to be 'even more potent activators of human CAR than is the prototype 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)' [1]. While the specific EC50 values for the 4-chloro derivative require further direct measurement, the class-level potency superiority over CITCO, a widely used standard, provides a strong biological rationale for selecting this scaffold for xenobiotic receptor research.

Constitutive Androstane Receptor Xenobiotic Metabolism Nuclear Receptor Agonists

Higher Baseline Purity vs. Standard Commercial Suppliers: A Direct Comparison with Sigma-Aldrich

The purity of commercially available 4-Chloro-2-(3-methoxyphenyl)quinazoline can vary between suppliers. A direct comparison shows that Shanghai Leyan offers a purity specification of 98% for this compound , whereas Sigma-Aldrich lists a purity of 95% for their offering . This 3% absolute difference in minimum purity can be critical in high-precision synthesis, affecting the yield of subsequent reactions and the purity of the final target molecules.

Chemical Purity Procurement Specification Reproducible Synthesis

Proven Application Scenarios for 4-Chloro-2-(3-methoxyphenyl)quinazoline Based on Quantitative Evidence


Building 4,2-Disubstituted Quinazoline Kinase Inhibitor Libraries via Targeted C4 Derivatization

The primary application is as a key synthetic intermediate for generating focused libraries of 4-substituted-2-(3-methoxyphenyl)quinazolines. As demonstrated, the C4-chlorine enables nucleophilic substitution reactions unattainable with non-halogenated analogs . This directly supports structure-activity relationship (SAR) programs targeting kinases, where the 4-substituent is a critical pharmacophoric vector, and the 35% yield for specific aminations provides a calculable basis for synthesizing diverse analogs.

Developing Novel Pan-Xenobiotic Receptor Ligands Based on a Validated 2-(3-Methoxyphenyl) Scaffold

Researchers investigating the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR) can use this compound to build upon a validated class of direct CAR agonists that are 'even more potent activators' than the industry standard CITCO [1]. The 4-chloro handle allows for further chemical optimization to improve selectivity or pharmacokinetic properties, building on a scaffold with proven class-level biological superiority.

Scaffold Hopping in Antifungal Agent Discovery Leveraging the 2-Arylquinazoline Core

The 2-arylquinazoline core is a known pharmacophore for agricultural fungicides, as exemplified by related compounds like 4-chloro-2-(4-methylphenyl)quinazoline [2]. The 3-methoxyphenyl variant serves as a unique scaffold-hopping candidate to explore new antifungal compositions, with the reactive chlorine allowing for the generation of diverse candidates not covered by the original patent landscape.

High-Precision Synthesis Requiring >95% Purity for Reproducible Reaction Screening

For research groups or core facilities conducting high-throughput chemistry, a starting material purity of 98% is quantifiably superior to the more common 95% specification . This higher purity can directly correlate with a reduced burden of byproduct purification, improving the reproducibility of initial reaction screens and minimizing the risk of downstream impurity cascades.

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